Cas no 60463-12-9 (3-(Hydroxymethyl)-4-nitrophenol)
3-(Hydroxymethyl)-4-nitrophenol Chemical and Physical Properties
Names and Identifiers
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- (5-Hydroxy-2-nitrophenyl)methanol
- 3-(Hydroxymethyl)-4-nitrophenol
- 5-Hydroxy-2-nitrobenzyl alcohol
- Benzenemethanol,5-hydroxy-2-nitro-
- 2-nitro-5-hydroxybenzyl alcohol
- 3-hydroxymethyl-4-nitrophenol
- 5-Hydroxy-2-nitro-benzylalkohol
- Benzenemethanol, 5-hydroxy-2-nitro-
- 5-Hydroxy-2-nitrobenzylalcohol
- 3-hydroxymethyl-4-nitro-phenol
- ODWVFIWBWJXDMT-UHFFFAOYSA-N
- 9009AB
- VZ30378
- NE40632
- 5-H
-
- MDL: MFCD00134308
- Inchi: 1S/C7H7NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,9-10H,4H2
- InChI Key: ODWVFIWBWJXDMT-UHFFFAOYSA-N
- SMILES: OCC1C=C(C=CC=1[N+](=O)[O-])O
Computed Properties
- Exact Mass: 169.03800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 86.3
- Surface Charge: 0
- Tautomer Count: 3
Experimental Properties
- Color/Form: Not available
- Melting Point: 111-115 °C (lit.)
- PSA: 86.28000
- LogP: 1.31590
- Solubility: Not available
3-(Hydroxymethyl)-4-nitrophenol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37/39
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Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
3-(Hydroxymethyl)-4-nitrophenol Customs Data
- HS CODE:2908999090
- Customs Data:
China Customs Code:
2908999090Overview:
2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3-(Hydroxymethyl)-4-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AA220-5g |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 98% | 5g |
1524.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AA220-1g |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 98% | 1g |
398.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AA220-250mg |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 98% | 250mg |
210CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AA220-50mg |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 98% | 50mg |
55.0CNY | 2021-07-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 366005-5G |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 5g |
¥3406.87 | 2023-12-07 | ||
| Fluorochem | 225087-250mg |
5-Hydroxy-2-nitrophenyl)methanol |
60463-12-9 | 95% | 250mg |
£21.00 | 2022-02-28 | |
| Fluorochem | 225087-1g |
5-Hydroxy-2-nitrophenyl)methanol |
60463-12-9 | 95% | 1g |
£47.00 | 2022-02-28 | |
| Fluorochem | 225087-5g |
5-Hydroxy-2-nitrophenyl)methanol |
60463-12-9 | 95% | 5g |
£142.00 | 2022-02-28 | |
| Fluorochem | 225087-10g |
5-Hydroxy-2-nitrophenyl)methanol |
60463-12-9 | 95% | 10g |
£259.00 | 2022-02-28 | |
| TRC | H973090-25mg |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 25mg |
$ 58.00 | 2023-09-07 |
3-(Hydroxymethyl)-4-nitrophenol Suppliers
3-(Hydroxymethyl)-4-nitrophenol Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-(Hydroxymethyl)-4-nitrophenol
Comprehensive Overview of 3-(Hydroxymethyl)-4-nitrophenol (CAS No. 60463-12-9): Properties, Applications, and Industry Insights
3-(Hydroxymethyl)-4-nitrophenol (CAS 60463-12-9), a chemically versatile aromatic compound, has garnered significant attention in pharmaceutical intermediates, organic synthesis, and specialty chemical research. This hydroxymethyl-nitrophenol derivative features a unique molecular structure combining a phenolic hydroxyl group, a nitro substituent, and a hydroxymethyl functional group, enabling diverse reactivity patterns. Recent studies highlight its role as a key building block in developing advanced materials and bioactive molecules, aligning with growing industry demands for sustainable synthetic pathways.
The compound's nitrophenol core structure contributes to its UV-absorbing properties, making it relevant in photostabilizer formulations for polymers and coatings—a trending topic in material science forums. Researchers increasingly explore its potential in green chemistry applications, particularly in catalytic reduction processes where the nitro group serves as a transformable handle. Analytical data from HPLC and GC-MS studies confirm its high purity (>98%) and stability under standard storage conditions, addressing common queries about compound shelf life and handling protocols.
In pharmaceutical contexts, 3-(Hydroxymethyl)-4-nitrophenol serves as a precursor for chiral auxiliaries and protease inhibitor scaffolds, with patent literature documenting its use in kinase-targeted therapies. The hydroxymethyl group offers convenient sites for further functionalization through esterification or etherification, a feature frequently discussed in synthetic organic chemistry communities. Industry reports indicate rising demand for this intermediate in Asia-Pacific markets, driven by expanding contract manufacturing opportunities for novel drug candidates.
Environmental and safety profiles of CAS 60463-12-9 have been systematically evaluated, with biodegradation studies showing moderate persistence in aqueous systems. This data responds to increasing regulatory focus on chemical sustainability metrics, a hot topic in ESG (Environmental, Social, and Governance) reporting for chemical enterprises. The compound's structure-activity relationships continue to inspire computational chemistry investigations, particularly in QSAR modeling for predicting metabolite formation—an area gaining traction in predictive toxicology circles.
From a commercial perspective, 3-(Hydroxymethyl)-4-nitrophenol manufacturers emphasize strict adherence to ISO 9001-certified production processes, addressing quality concerns raised by formulation chemists. Technical datasheets typically specify particle size distribution and residual solvent levels—parameters crucial for process optimization in scale-up scenarios. The compound's compatibility with continuous flow reactor systems positions it favorably within the industry 4.0 transformation of chemical manufacturing.
Emerging applications in electronic materials have been reported, where the compound's nitro-aromatic system contributes to charge-transfer complexes in organic semiconductors. This development aligns with search trends around "organic electronic materials" and "conductive polymers." Academic laboratories frequently employ 60463-12-9 as a model substrate for teaching electrophilic aromatic substitution mechanisms, reflecting its pedagogical value in advanced organic chemistry curricula.
Analytical method development for 3-(Hydroxymethyl)-4-nitrophenol quantification remains an active research area, with recent publications detailing UPLC-MS/MS techniques achieving ppb-level detection limits. These advancements cater to growing needs for trace impurity analysis in quality control laboratories. The compound's distinctive chromatographic behavior (retention factor ~2.5 in reversed-phase systems) makes it a useful reference standard for method validation protocols.
Supply chain analytics indicate stable global availability of CAS 60463-12-9, with major producers located in Europe, North America, and selected Asian countries. Procurement specialists often search for "reliable nitrophenol derivatives suppliers," highlighting the importance of vendor qualification processes. Technical grade material typically exhibits pale yellow crystalline morphology, with polymorph characterization studies confirming consistent solid-state properties across production batches.
Future research directions for this compound likely focus on catalytic hydrogenation optimization—a process critical for generating valuable aminophenol derivatives. The compound's role in multistep synthesis workflows continues to expand, particularly in fragment-based drug discovery approaches. These developments respond to pharmaceutical industry needs for structurally diverse scaffold libraries with defined stereochemical features.
Regulatory documentation for 3-(Hydroxymethyl)-4-nitrophenol complies with REACH registration requirements in the EU and TSCA inventory listing in the United States. Safety Data Sheets emphasize standard laboratory precautions including PPE usage and ventilation controls—information frequently sought by EHS (Environment, Health and Safety) professionals. The compound's ecotoxicological profile has been characterized through standardized OECD test guidelines, providing data relevant for environmental risk assessments.
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